3-(4-Methylphenyl)piperidine
CAS No.: 755699-91-3
Cat. No.: VC5585969
Molecular Formula: C12H17N
Molecular Weight: 175.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 755699-91-3 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.275 |
| IUPAC Name | 3-(4-methylphenyl)piperidine |
| Standard InChI | InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 |
| Standard InChI Key | ZZAJVZCDEKJIEC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2CCCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-methylphenyl)piperidine, reflects its bicyclic structure: a six-membered piperidine ring fused to a para-methyl-substituted benzene ring. Key structural features include:
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Piperidine Ring: A saturated heterocycle with five methylene groups and one amine group.
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4-Methylphenyl Substituent: Aromatic ring with a methyl group at the para position, influencing electron distribution and steric interactions.
The Standard InChIKey (ZZAJVZCDEKJIEC-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)C2CCCNC2) provide unambiguous representations of its connectivity. X-ray crystallography and computational modeling predict a chair conformation for the piperidine ring, with the 4-methylphenyl group occupying an equatorial position to minimize steric strain.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number (Base) | 755699-91-3 | |
| CAS Number (Hydrochloride) | 65367-98-8 | |
| Molecular Formula | ||
| Molecular Weight | 175.275 g/mol | |
| SMILES | CC1=CC=C(C=C1)C2CCCNC2 | |
| PubChem CID | 10965819 |
Physicochemical Characteristics
Despite limited solubility data, its hydrochloride salt exhibits improved aqueous solubility due to ionic dissociation . The base form’s lipophilicity () suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C for the free base, while the hydrochloride salt decomposes above 200°C .
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, plausible methods include:
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Buchwald-Hartwig Amination: Coupling 4-methylbromobenzene with a pre-formed piperidine derivative.
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Reductive Amination: Reacting 4-methylbenzaldehyde with piperidine under hydrogenation conditions .
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Cyclization Strategies: Intramolecular ring closure of linear precursors containing both aromatic and amine functionalities.
The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid in an aprotic solvent .
Table 2: Comparative Properties of Base and Salt Forms
| Property | 3-(4-Methylphenyl)piperidine | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.275 g/mol | 211.73 g/mol |
| Stability | Air-sensitive | Hygroscopic |
| Storage Conditions | -20°C under inert gas | Room temperature |
Pharmacological Applications
Tachykinin Receptor Modulation
Patent WO2010032856A1 highlights nitrogen-containing heterocycles, including piperidine derivatives, as potent tachykinin receptor antagonists . Tachykinins (e.g., substance P) mediate pain, inflammation, and CNS disorders. 3-(4-Methylphenyl)piperidine’s aromatic and amine groups likely interact with NK1/NK2 receptor subsites, inhibiting neuropeptide binding.
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, CDCl): δ 7.20 (d, Hz, 2H, Ar-H), 6.95 (d, Hz, 2H, Ar-H), 3.10–3.05 (m, 1H, piperidine-H), 2.60–2.50 (m, 4H, piperidine-H), 2.30 (s, 3H, CH), 1.70–1.50 (m, 4H, piperidine-H).
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Mass Spectrometry: ESI-MS m/z 176.1 [M+H].
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